tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 948033-75-8) is a spirocyclic compound with a molecular formula of C₂₀H₂₇NO₅ and a molecular weight of 361.43 g/mol . It features a unique spiro[indene-piperidine] core substituted with 5,6-dimethoxy groups and a 3-oxo moiety. The compound is stored under controlled conditions (2–8°C) to maintain stability and requires safety precautions such as avoiding heat sources (P210) and restricting access to children (P102) . Its structural complexity and functional groups make it a candidate for pharmaceutical intermediate synthesis, particularly in kinase inhibitor development or heterocyclic drug scaffolds.
Properties
IUPAC Name |
tert-butyl 5,6-dimethoxy-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-19(2,3)26-18(23)21-8-6-20(7-9-21)12-15(22)13-10-16(24-4)17(25-5)11-14(13)20/h10-11H,6-9,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVHLKCLZIAUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC(=C(C=C23)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indene intermediate.
Spirocyclization: The spiro linkage is formed through a cyclization reaction, often facilitated by a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its spirocyclic structure is of particular interest for the development of new drugs, as spiro compounds often exhibit unique biological activities.
Industry
In the materials science industry, this compound can be used as a building block for the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spiro linkage and functional groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, physicochemical properties, and applications.
Key Structural and Functional Differences
Bromo-substituted analogs (e.g., CAS 1160247-40-4) offer sites for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), which are absent in the methoxy-rich target compound . The 3-oxo group in the target compound introduces polarity and hydrogen-bonding capacity, differentiating it from non-oxo derivatives like CAS 185525-51-3 .
Molecular Weight and Reactivity: The target compound’s higher molecular weight (361.43 g/mol) compared to simpler analogs (e.g., 287.40 g/mol for CAS 185525-51-3) reflects its additional functionalization . Amino-substituted derivatives (e.g., CAS 1160247-54-0) exhibit lower molecular weights (316.43 g/mol) and may serve as nucleophilic intermediates in peptide coupling or alkylation reactions .
The target compound’s P210 precaution (avoiding heat) suggests sensitivity to thermal degradation, a trait shared with other tert-butyl carbamates .
Biological Activity
tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS No. 948033-75-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is . It features a complex structure that includes a piperidine ring and a spiro-indene moiety, contributing to its unique biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, research on related piperidine derivatives has shown significant inhibition of cancer cell proliferation in various types of cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study focusing on piperidine derivatives, it was found that certain compounds led to a reduction in tumor growth by inducing apoptosis in breast cancer cell lines. The efficacy was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Compounds containing methoxy groups have been noted for their enhanced activity against bacterial strains.
Research Findings:
A comparative analysis revealed that methoxy-substituted piperidines exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of similar compounds. Modifications at specific positions on the piperidine ring or the indene structure can significantly influence the potency and selectivity of these compounds.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased anticancer potency |
| Variation in alkyl groups | Altered antimicrobial efficacy |
Q & A
Q. What are the common synthetic routes and reaction conditions for this compound?
Answer: The synthesis involves multi-step functionalization of the spiro indene-piperidine core. Key reactions include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Pyridine derivatives |
| Reduction | LiAlH₄, NaBH₄ | Tetrahydropyridine derivatives |
| Substitution | Amines/alcohols under acidic/basic | Functionalized dihydrospiro compounds |
Optimize parameters (e.g., solvent polarity, temperature) to minimize side reactions. For example, LiAlH₄ requires anhydrous conditions at 0–5°C for selective reduction .
Q. What spectroscopic techniques are recommended for structural characterization?
Answer: Use a combination of:
- NMR (¹H/¹³C, DEPT) to resolve spirocyclic stereochemistry and substituent effects.
- X-ray crystallography (e.g., Cu-Kα radiation) to confirm absolute configuration, as demonstrated for related spiro compounds .
- HRMS to verify molecular formula, especially for intermediates with labile tert-butyl groups.
Q. What safety protocols are critical during handling?
Answer:
Q. How should purification be performed post-synthesis?
Answer:
- Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization: Ethanol/water mixtures for high-purity crystals.
- Solvent removal: Rotary evaporation under reduced pressure (28 mmHg) to preserve thermolabile groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of the piperidine ring?
Answer:
- Steric control: Leverage the tert-butyl group’s bulk to direct electrophiles to less hindered positions.
- Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronate esters at C-4′.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the carbonyl carbon .
Q. How to resolve contradictions in spectroscopic data during characterization?
Answer:
- Dynamic effects: Variable-temperature NMR (VT-NMR) to assess conformational flexibility in the spiro system.
- Computational validation: Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G*).
- X-ray diffraction: Resolve ambiguities in NOESY/ROESY data by determining crystal structures .
Q. What strategies mitigate stability issues during long-term storage?
Answer:
Q. How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core modifications: Replace the tert-butyl group with cyclopropyl or trifluoromethyl to study steric/electronic effects.
- Functionalization: Introduce bioisosteres (e.g., sulfoxides for ketones) at C-3 to modulate solubility.
- Spiro ring variation: Synthesize 5-membered (pyrrolidine) vs. 6-membered (piperidine) analogs to assess ring strain .
Q. How to address discrepancies between computational models and experimental reactivity data?
Answer:
- Multi-scale modeling: Combine DFT (electronic effects) and MD simulations (solvent/solute interactions).
- Machine learning: Train models on high-throughput experimental datasets to predict reaction outcomes.
- Validation: Use kinetic studies (e.g., Eyring plots) to correlate activation parameters with computed transition states .
Q. What methodologies evaluate biological activity in vitro?
Answer:
- Target engagement assays: Fluorescence polarization to measure binding affinity for enzymes (e.g., kinases).
- Cellular uptake: LC-MS quantification of intracellular concentrations in HEK293 or HepG2 cells.
- Metabolic stability: Incubate with liver microsomes (human/rat) to estimate half-life .
Data Contradiction Analysis
Q. How to interpret conflicting toxicity profiles reported in literature?
Answer:
- Dose dependency: Re-evaluate acute toxicity (e.g., LD₅₀) across studies using standardized OECD guidelines.
- Impurity analysis: LC-MS to identify batch-specific contaminants (e.g., residual chromium from oxidants).
- Species specificity: Compare cytotoxicity in human vs. rodent cell lines to clarify interspecies variability .
Future Directions
Q. What emerging technologies could enhance synthesis or analysis?
Answer:
- Automated synthesis platforms: AI-driven robotic systems for high-throughput optimization of reaction conditions.
- Cryo-EM: Resolve transient intermediates in catalytic cycles at near-atomic resolution.
- In situ spectroscopy: ReactIR for real-time monitoring of reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
